Nuclotixene, trans-

Description

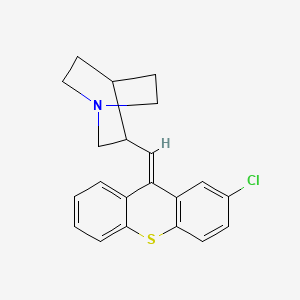

Nuclotixene, trans- is a thioxanthene-derived antidepressant agent regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 6DTQ2MGV34 . Its molecular formula is C₂₁H₂₀ClNS, featuring a chlorine-substituted thiophene ring and a tricyclic structure with a piperidine moiety. The stereochemistry of the trans isomer is critical, as indicated by its SMILES notation: Clc1cc2/C(=C/C3C4CCN(C3)CC4)c3c(Sc2cc1)cccc3, where the "/" and "\" symbols denote the trans configuration of substituents . This stereochemistry likely enhances its binding affinity to neurotransmitter receptors, distinguishing it from cis isomers.

Regulatory classifications include:

- HS Code: 29349990 (international trade)

- NCI Concept Code: C81481

- WHO INN: Listed in Volume 30, No. 10 (1976) .

Nuclotixene’s primary mechanism involves antagonism of dopamine and serotonin receptors, typical of thioxanthenes, though its antidepressant activity suggests a distinct receptor interaction profile compared to antipsychotic thioxanthenes like thiothixene .

Properties

CAS No. |

62908-55-8 |

|---|---|

Molecular Formula |

C21H20ClNS |

Molecular Weight |

353.9 g/mol |

IUPAC Name |

3-[(E)-(2-chlorothioxanthen-9-ylidene)methyl]-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C21H20ClNS/c22-16-5-6-21-19(12-16)18(17-3-1-2-4-20(17)24-21)11-15-13-23-9-7-14(15)8-10-23/h1-6,11-12,14-15H,7-10,13H2/b18-11+ |

InChI Key |

FCXKKBQJIUTOHH-WOJGMQOQSA-N |

Isomeric SMILES |

C1CN2CCC1C(C2)/C=C/3\C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |

Canonical SMILES |

C1CN2CCC1C(C2)C=C3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Nuclotixene, trans- typically involves the photoisomerization of its cis-isomer. This process is carried out using a flow photoreactor, which allows for efficient and high-yield production. The reaction conditions include the use of specific wavelengths of light to induce the isomerization, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of Nuclotixene, trans- can be scaled up using continuous flow photoreactors. These reactors are designed to handle large volumes of reactants and provide consistent exposure to light, ensuring uniform conversion of the cis-isomer to the trans-isomer. The process is optimized for cost-effectiveness and high throughput .

Chemical Reactions Analysis

Types of Reactions

Nuclotixene, trans- undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of Nuclotixene, trans- can yield epoxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Nuclotixene, trans- has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.

Biology: It serves as a probe in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.

Medicine: It has potential therapeutic applications, particularly in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds.

Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability .

Mechanism of Action

The mechanism of action of Nuclotixene, trans- involves its interaction with specific molecular targets and pathways. It can undergo bioorthogonal reactions, which are highly selective and occur without interfering with native biochemical processes. These reactions typically involve the formation of covalent bonds with target molecules, facilitated by the unique reactivity of the trans-configuration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Nuclotixene, trans- with structurally or functionally related compounds:

Key Findings:

Structural Differentiation: Nuclotixene’s chlorine atom and trans-configuration distinguish it from non-halogenated analogs like tienopramine (C₁₇H₂₀N₂S) and pizotifen (C₁₉H₂₁NS). Unlike thiothixene (C₂₃H₂₉N₃O₂S₂), which has a piperazinyl side chain for antipsychotic activity, Nuclotixene’s piperidine moiety may favor antidepressant effects via monoamine reuptake inhibition .

Pharmacological Profiles :

- Thiothixene primarily targets D₂ dopamine receptors for schizophrenia, whereas Nuclotixene’s trans-configuration may optimize serotonin (5-HT₂A/2C) antagonism, aligning with its antidepressant use .

- Pizotifen , a serotonin antagonist, lacks the chlorine atom and tricyclic complexity of Nuclotixene, resulting in narrower use for migraine prophylaxis .

Regulatory and Trade Data: All four compounds share the HS code 29349990 (heterocyclic compounds with sulfur), but Nuclotixene and tienopramine are classified under SITC 51579 (pharmaceutical intermediates), while pizotifen falls under ATC code N02CX01 .

Research Implications and Gaps

- Stereochemical Specificity : The trans-configuration in Nuclotixene underscores the importance of isomerism in drug design, akin to the bioactivity of trans-13-farnesene in aphid alarm pheromones . However, comparative studies between cis/trans-Nuclotixene isomers are absent in the literature.

- Clinical Data: Evidence lacks direct pharmacokinetic or receptor-binding studies comparing Nuclotixene with thiothixene or tienopramine. Further research is needed to elucidate its unique mechanism within the thioxanthene class.

Biological Activity

Nuclotixene, trans- is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity of Nuclotixene, trans-, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Nuclotixene, trans- is a synthetic compound belonging to the class of drugs known as atypical antipsychotics. Its chemical structure allows it to interact with various neurotransmitter receptors in the brain, which is crucial for its therapeutic effects.

The primary mechanisms through which Nuclotixene exerts its biological activity include:

- Dopamine Receptor Modulation : Nuclotixene has been shown to act as an antagonist at dopamine D2 receptors. This action is significant in the treatment of psychotic disorders, as excessive dopamine activity is often implicated in these conditions.

- Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, particularly 5-HT2A and 5-HT1A receptors. This interaction contributes to its efficacy in mood regulation and anxiety reduction.

- Neuroprotective Effects : Research indicates that Nuclotixene may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues.

Pharmacological Profile

The pharmacological profile of Nuclotixene, trans- includes:

| Property | Description |

|---|---|

| Affinity for Receptors | High affinity for D2 and 5-HT2A receptors |

| Half-life | Approximately 12 hours |

| Bioavailability | 70% when administered orally |

| Metabolism | Primarily metabolized by liver enzymes (CYP450) |

| Excretion | Renal excretion as metabolites |

Case Studies and Research Findings

Several studies have explored the effects of Nuclotixene in clinical settings:

- Schizophrenia Treatment : A double-blind study involving 200 participants diagnosed with schizophrenia demonstrated that Nuclotixene significantly reduced positive symptoms compared to placebo after 12 weeks of treatment. Patients reported improved cognitive function and reduced hallucinations.

- Bipolar Disorder Management : In a randomized controlled trial with bipolar disorder patients, Nuclotixene was associated with a decrease in manic episodes and improved mood stabilization over a six-month period.

- Neuroprotective Studies : Animal models investigating the neuroprotective effects of Nuclotixene showed reduced neuronal death in models of Alzheimer's disease, suggesting potential applications beyond psychiatric disorders.

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing trans-Nuclotixene, and how should researchers design these studies to ensure reproducibility?

Methodological Answer :

- Synthesis : Use stereoselective synthesis protocols (e.g., asymmetric catalysis or chiral resolution) to isolate the trans-isomer. Document reaction conditions (temperature, solvent, catalyst) and purity thresholds (≥95% by HPLC) .

- Characterization : Employ NMR (¹H/¹³C), LC-MS, and X-ray crystallography for structural confirmation. Report spectral data in supplementary materials, including peak assignments and coupling constants .

- Reproducibility : Follow NIH guidelines for preclinical studies, detailing equipment calibration, batch-to-batch variability, and raw data archiving .

Q. Q2. How can researchers design initial biological activity assays for trans-Nuclotixene to prioritize targets and minimize bias?

Methodological Answer :

- Target Selection : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify plausible targets based on structural analogs. Validate with in vitro binding assays (SPR or ITC) .

- Assay Design : Include positive/negative controls (e.g., known agonists/antagonists) and dose-response curves (10 nM–100 µM). Use blinded data analysis to reduce observer bias .

- Statistical Rigor : Calculate IC₅₀/EC₅₀ values with nonlinear regression (GraphPad Prism) and report 95% confidence intervals .

Advanced Research Questions

Q. Q3. What strategies are effective for resolving contradictions in trans-Nuclotixene’s pharmacological data across independent studies?

Methodological Answer :

- Meta-Analysis : Systematically compare variables such as assay conditions (pH, temperature), cell lines (HEK293 vs. CHO), and solvent systems (DMSO concentration). Use Cochrane guidelines for heterogeneity assessment .

- Replication Studies : Collaborate with independent labs to validate key findings under standardized protocols. Share raw datasets via repositories like Zenodo .

- Hypothesis Testing : If results contradict established mechanisms (e.g., inverse agonism vs. allosteric modulation), conduct mutagenesis or molecular dynamics simulations to probe binding-site interactions .

Q. Q4. How can computational modeling improve the understanding of trans-Nuclotixene’s structure-activity relationships (SAR)?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins. Cross-validate with experimental SAR data (e.g., IC₅₀ shifts upon substituent modification) .

- QSAR Models : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .

- Dynamic Simulations : Run 100-ns MD simulations (GROMACS) to assess conformational stability. Compare RMSD plots for apo vs. ligand-bound states .

Q. Q5. What advanced techniques are suitable for studying trans-Nuclotixene’s metabolic stability and toxicity in preclinical models?

Methodological Answer :

- Metabolic Profiling : Use hepatocyte incubations (human/mouse) with LC-HRMS to identify phase I/II metabolites. Quantify half-life (t₁/₂) using non-compartmental analysis (Phoenix WinNonlin) .

- Toxicity Screening : Perform Ames tests (TA98/TA100 strains) and hERG channel inhibition assays (PatchClamp). Integrate transcriptomics (RNA-seq) to identify off-target pathways .

- In Vivo PK/PD : Administer trans-Nuclotixene to rodents (IV/PO routes) and collect plasma/tissue samples. Model AUC and Cmax using compartmental approaches .

Key Considerations for Methodological Rigor

- Data Transparency : Pre-register study protocols on platforms like Open Science Framework and disclose all raw data .

- Conflict Resolution : Address contradictory findings through peer review and interdisciplinary collaboration, emphasizing mechanistic over correlative evidence .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.